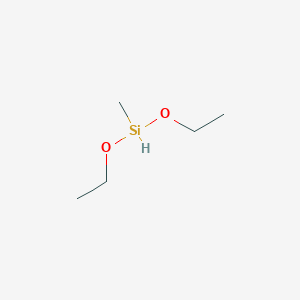

Diethoxy-methyl-silane

Description

Foundational Significance in Organosilicon Chemistry

The significance of Diethoxy(methyl)silane in organosilicon chemistry stems from the reactivity of its silicon-hydrogen (Si-H) and silicon-ethoxy (Si-OC2H5) bonds. The Si-H bond is a key feature, rendering the molecule a mild and selective reducing agent in a variety of organic transformations. gelest.com This hydridic nature of the hydrogen atom attached to silicon allows for its participation in hydrosilylation reactions, a fundamental process in organosilicon chemistry where the Si-H bond adds across a double or triple bond in an unsaturated organic compound. iust.ac.ir

Furthermore, the ethoxy groups are susceptible to hydrolysis, a reaction that forms silanol (B1196071) intermediates (Si-OH). dakenchem.com These silanols can then undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. iust.ac.ir This ability to form polymeric networks is a cornerstone of silicone chemistry and is exploited in the synthesis of a wide array of materials. The synthesis of Diethoxy(methyl)silane itself is typically achieved through the reaction of methyldichlorosilane (B44661) with ethanol (B145695). iotachem.com Another method involves the reaction of methanol (B129727) with methyl chlorosilane in the presence of an acid catalyst. innospk.com

Interdisciplinary Research Trajectories and Impact

The unique reactivity of Diethoxy(methyl)silane has propelled its use across numerous scientific and industrial fields, demonstrating its significant interdisciplinary impact.

Surface Modification and Coatings: A primary application of Diethoxy(methyl)silane is in surface modification. dakenchem.comsolubilityofthings.com It is used to treat surfaces of materials like glass, metals, ceramics, and plastics. dakenchem.com The hydrolysis of the ethoxy groups allows the molecule to form strong covalent bonds with hydroxyl groups present on these substrates, creating a thin, durable silane (B1218182) layer. dakenchem.comgoogle.com This layer can impart desirable properties such as hydrophobicity, improved adhesion for coatings, and enhanced corrosion and weather resistance. dakenchem.cominnospk.com For instance, in the coatings industry, it acts as a coupling agent, improving the bond between organic resins and inorganic substrates. innospk.com

Materials Science and Polymer Chemistry: In materials science, Diethoxy(methyl)silane is a crucial precursor in the sol-gel process. google.commdpi.com The sol-gel process is a versatile method for creating solid materials from a chemical solution, and Diethoxy(methyl)silane's ability to hydrolyze and condense allows for the formation of stable, cross-linked networks. dakenchem.comnih.gov This is utilized in the production of hybrid organic-inorganic materials, coatings, and aerogels. sigmaaldrich.comresearchgate.net For example, it has been used in conjunction with other silanes like tetraethoxysilane and methyltrimethoxysilane (B3422404) to create multifunctional hybrid coatings with both mechanical resistance and hydrophobic properties. mdpi.com

Organic Synthesis: Diethoxy(methyl)silane serves as a valuable reagent in organic synthesis. Its utility as a mild reducing agent is employed in the selective reduction of carbonyl compounds. fishersci.cagelest.com It is also a key component in various catalytic reactions, including the hydrosilylation of alkenes and tandem reductive aldol (B89426) reactions. fishersci.caorganic-chemistry.org Copper-catalyzed hydroamination reactions of alkenes, for example, utilize Diethoxy(methyl)silane to produce α-branched amines. organic-chemistry.org

Other Applications: The versatility of Diethoxy(methyl)silane extends to other specialized areas. It is used in the manufacturing of silicone rubbers and as an intermediate in the synthesis of other organosilicon compounds. innospk.comiotachem.com In chromatography, it is employed for the surface modification of silica-based columns to enhance their stability and selectivity. dakenchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy(methyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGIFFQYRAXTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[SiH](C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031-62-1 | |

| Record name | Methyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Precursor Chemistry of Diethoxy Methyl Silane

Advanced Synthetic Routes to Diethoxy(methyl)silane

The production of diethoxy(methyl)silane can be achieved through several synthetic pathways, each with distinct advantages and applications. These methods range from classic organometallic reactions to more direct industrial processes.

Organometallic Approaches (e.g., Grignard Reactions)

Grignard reactions, a cornerstone of organometallic chemistry, provide a versatile method for the formation of silicon-carbon bonds. gelest.com In the synthesis of diethoxy(methyl)silane, a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), can be reacted with a suitable silicon-containing precursor like tetraethoxysilane (TEOS). The nucleophilic methyl group from the Grignard reagent displaces one of the ethoxy groups on the silicon atom, yielding diethoxy(methyl)silane. The general reaction is as follows:

CH₃MgBr + Si(OC₂H₅)₄ → CH₃Si(OC₂H₅)₂H + Mg(OC₂H₅)Br

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability of the Grignard reagent. wikipedia.orgadichemistry.com Precise control over stoichiometric ratios and reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

While effective at the laboratory scale, the use of Grignard reagents can present challenges for large-scale industrial production due to the handling of pyrophoric and moisture-sensitive materials. adichemistry.com

Table 1: Illustrative Example of Grignard Reaction for Silane (B1218182) Synthesis

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| Methylmagnesium Bromide | Tetraethoxysilane | Diethyl Ether | Diethoxy(methyl)silane |

Other Established Chemical Synthesis Pathways

Beyond organometallic routes, other established methods for the synthesis of diethoxy(methyl)silane are widely employed, particularly in industrial settings.

One of the most common industrial methods is the direct reaction of elemental silicon with methanol (B129727) in the presence of a copper catalyst. This process, a variation of the Müller-Rochow direct process, allows for the formation of various alkoxysilanes. researchgate.net By controlling the reaction temperature and catalyst composition, the selectivity towards diethoxy(methyl)silane can be optimized.

Another significant pathway is the alcoholysis of methyltrichlorosilane (B1216827) (CH₃SiCl₃). In this reaction, methyltrichlorosilane is treated with ethanol (B145695) (C₂H₅OH). The chlorine atoms on the silicon are substituted by ethoxy groups, producing diethoxy(methyl)silane and hydrogen chloride (HCl) as a byproduct. The reaction can be represented as:

CH₃SiCl₃ + 2C₂H₅OH → CH₃Si(OC₂H₅)₂H + 2HCl

This method is advantageous due to the availability of the starting materials. However, the corrosive nature of the HCl byproduct requires specialized equipment for handling and neutralization.

Table 2: Comparison of Major Synthesis Methods for Diethoxy(methyl)silane

| Synthesis Method | Key Reactants | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Grignard Reaction | Methylmagnesium Halide, Tetraethoxysilane | High selectivity, Versatility | Use of hazardous reagents, Scalability challenges |

| Direct Process | Silicon, Methanol, Copper Catalyst | Cost-effective for large scale | Requires high temperatures, Product mixture |

| Alcoholysis | Methyltrichlorosilane, Ethanol | Readily available starting materials | Produces corrosive HCl byproduct |

Diethoxy(methyl)silane as a Strategic Precursor in Material Synthesis

The unique chemical structure of diethoxy(methyl)silane, featuring both a reactive silicon-hydride (Si-H) bond and hydrolyzable ethoxy groups, makes it a valuable precursor in the synthesis of a diverse range of materials. gelest.com

Precursor Role in Silicone Polymer and Oligomer Formation

Diethoxy(methyl)silane is a key building block in the production of silicone polymers and oligomers. cfsilicones.comshinetsusilicone-global.comshinetsusilicone-global.com Its bifunctional nature allows it to act as a chain extender or a crosslinking agent in condensation curing systems. dtu.dknih.govdtu.dkmdpi.comgoogle.com

In the presence of moisture and a catalyst, the ethoxy groups of diethoxy(methyl)silane undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and can condense with other silanol groups on polymer chains, forming stable siloxane (Si-O-Si) bonds and releasing ethanol as a byproduct. This process is fundamental to the curing of many room-temperature-vulcanizing (RTV) silicone elastomers. dtu.dknih.govmdpi.com

The incorporation of diethoxy(methyl)silane into the polymer network can significantly influence the final properties of the silicone material, such as its hardness, elasticity, and thermal stability. By controlling the amount of diethoxy(methyl)silane used, the crosslink density of the polymer can be tailored to achieve desired mechanical properties. dtu.dkmdpi.com

Furthermore, the Si-H bond in diethoxy(methyl)silane can participate in hydrosilylation reactions, a versatile method for creating carbon-silicon bonds. This allows for the synthesis of functionalized silicone oligomers and polymers with specific properties for a variety of applications. nih.gov

Development of Advanced Organosilicon Materials

The utility of diethoxy(methyl)silane extends beyond traditional silicone polymers to the development of advanced organosilicon materials with tailored functionalities.

Hybrid Organic-Inorganic Materials: Diethoxy(methyl)silane is extensively used in sol-gel processes to create hybrid organic-inorganic materials. mdpi.comresearchgate.netresearchgate.netsid.irmdpi.comnih.gov Through co-condensation with other alkoxysilanes, such as tetraethoxysilane (TEOS), it is possible to synthesize materials that combine the flexibility and functionality of organic polymers with the durability and thermal stability of inorganic glasses. mdpi.comresearchgate.net These hybrid materials find applications in coatings, membranes, and as matrices for functional components. mdpi.comresearchgate.netresearchgate.netsid.irmdpi.com

Surface Modification: The reactive nature of diethoxy(methyl)silane makes it an effective agent for the surface modification of materials like silica (B1680970). tue.nltue.nlnih.govteledynelabs.com By reacting with surface silanol groups, it can create a hydrophobic layer, which is beneficial in applications such as chromatography to reduce the interaction of polar analytes with the silica support. tue.nltue.nlnih.gov

Precursor to Ceramics: Diethoxy(methyl)silane serves as a valuable precursor for the synthesis of silicon oxycarbide (SiOC) ceramics. escholarship.orgjmst.orgvt.edursc.orgresearchgate.net Through pyrolysis at high temperatures in an inert atmosphere, the organosilicon precursor is converted into a ceramic material with a unique amorphous structure. These SiOC ceramics exhibit exceptional thermal stability, oxidation resistance, and mechanical properties, making them suitable for applications in high-temperature environments, such as thermal protection systems for aerospace vehicles. jmst.orgvt.edursc.org The composition and properties of the final ceramic can be tuned by adjusting the pyrolysis conditions and the initial precursor chemistry. escholarship.orgvt.edu

Table 3: Applications of Diethoxy(methyl)silane in Advanced Materials

| Material Type | Synthesis Method | Key Properties of Resulting Material | Example Application |

|---|---|---|---|

| Hybrid Organic-Inorganic Coatings | Sol-Gel Process | Enhanced mechanical strength, Hydrophobicity | Protective coatings with improved durability and water resistance mdpi.comresearchgate.net |

| Modified Silica Surfaces | Surface Silylation | Reduced surface polarity, Improved hydrophobicity | Stationary phases in chromatography tue.nlnih.gov |

| Silicon Oxycarbide (SiOC) Ceramics | Pyrolysis | High thermal stability, Oxidation resistance | High-temperature structural components, Thermal insulation jmst.orgvt.edursc.org |

Elucidation of Reaction Mechanisms and Kinetic Profiles in Diethoxy Methyl Silane Chemistry

Hydrolysis and Condensation Mechanisms of Alkoxysilanes

The kinetics of both hydrolysis and condensation of alkoxysilanes are strongly dependent on the pH of the reaction medium. afinitica.comunm.edu Generally, the rates of these reactions are slowest near a neutral pH of approximately 7 and are catalyzed by both acids and bases. unm.edu

Under acidic conditions (pH < 7), the reaction is specific acid-catalyzed. An alkoxy group is rapidly protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. nih.govunm.edu This mechanism generally leads to faster hydrolysis than condensation, promoting the formation of less branched, more linear or chain-like polymer structures. nih.govafinitica.com

Under basic conditions (pH > 7), the reaction is specific base-catalyzed. The mechanism involves the direct nucleophilic attack of a hydroxyl ion (OH⁻) or a deprotonated silanolate anion (Si-O⁻) on the silicon atom. nih.govunm.edu In this regime, condensation rates can be faster than hydrolysis, particularly for silanols that have already formed. This tends to produce more highly branched and cross-linked structures. afinitica.com The rate minimum for the condensation of disilanols, which would be formed from diethoxy(methyl)silane, is observed around pH 6. afinitica.com

The table below summarizes the general influence of pH on the reaction kinetics.

| pH Range | Catalyst | Predominant Mechanism | Relative Rate of Hydrolysis | Relative Rate of Condensation | Resulting Structure |

| Acidic (< 7) | H⁺ (Hydronium ion) | Protonation of alkoxy group, followed by nucleophilic attack by H₂O. nih.govunm.edu | Fast afinitica.com | Slower than hydrolysis | Less branched, linear chains nih.gov |

| Neutral (~ 7) | None / Water | Uncatalyzed nucleophilic attack | Minimum rate afinitica.comunm.edu | Minimum rate afinitica.com | Slow polymerization |

| Basic (> 7) | OH⁻ (Hydroxyl ion) | Nucleophilic attack by OH⁻ or silanolate anion on Si. nih.govunm.edu | Fast | Can be faster than hydrolysis | Highly branched clusters |

The molar ratio of water to silane (B1218182) (R) is a critical parameter that significantly affects the kinetics of hydrolysis and the structure of the resulting polysiloxane. For a difunctional silane like diethoxy(methyl)silane, a stoichiometric R value of 1.0 is required for the complete hydrolysis of both ethoxy groups. nih.gov

Increasing the water content generally accelerates the hydrolysis reaction up to a certain point. nih.gov However, an excessive amount of water can sometimes inhibit the reaction, potentially due to reduced solubility of the non-polar alkoxysilane in a highly aqueous medium. nih.gov The water concentration also dictates whether condensation proceeds primarily through the elimination of water (from two Si-OH groups) or alcohol (from an Si-OH and an Si-OR group). nih.gov

The water-to-silane ratio has a profound impact on the structure of the oligomers formed, particularly under acidic conditions. Studies on organotrialkoxysilanes have shown that with increasing water content, the formation of linear and branched oligomers decreases, while the proportion of monocyclic and bicyclic structures increases. nih.gov This demonstrates that the availability of water not only drives the initial hydrolysis but also steers the subsequent condensation pathways, thereby controlling the final polymer architecture. nih.gov

Mechanistic studies, supported by both experimental data and computational analysis, indicate that the hydrolysis and condensation of alkoxysilanes proceed via a bimolecular nucleophilic substitution mechanism at the silicon center, commonly referred to as Sₙ2-Si. nih.govafinitica.comunm.edu This is in contrast to a dissociative Sₙ1-type mechanism.

In the Sₙ2-Si mechanism, the incoming nucleophile (water in hydrolysis, or a silanol (B1196071)/silanolate in condensation) attacks the silicon atom, forming a pentacoordinate (five-bonded) transition state or a transient intermediate. nih.gov

Under acidic conditions: The initial step is the protonation of an oxygen atom (either from an alkoxy or a silanol group). This enhances the electrophilicity of the silicon atom, facilitating the backside attack by a neutral nucleophile like water or another silanol. nih.gov

Under basic conditions: A stronger nucleophile, such as a hydroxide (B78521) ion or a deprotonated silanolate anion, directly attacks the neutral silicon atom. nih.gov

Evidence for the Sₙ2-Si pathway comes from kinetic studies showing second-order reaction rates and the significant influence of steric and inductive effects. nih.govresearchgate.net For instance, substituting electron-donating alkyl groups for electron-withdrawing alkoxy groups on the silicon atom can alter the stability of the charged transition states and thus affect the reaction rate. unm.edu The steric hindrance around the silicon atom is also a key factor, with bulkier substituents slowing down the rate of nucleophilic attack, an effect that is more pronounced in condensation than in hydrolysis. nih.gov

Hydrosilylation Reactions Involving Diethoxy(methyl)silane

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. It is a highly versatile and atom-economical reaction for forming silicon-carbon bonds. researchgate.netnih.gov Diethoxy(methyl)silane, containing a reactive Si-H bond, is a relevant substrate for these transformations, which are typically catalyzed by transition metal complexes. nih.govamazonaws.com

A wide array of transition metal complexes can catalyze hydrosilylation reactions. While platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are the most common in industrial applications due to their high reactivity, significant research has focused on developing catalysts based on other, more abundant or specialized metals. nih.govillinois.eduprinceton.edu

Rhodium Complexes: Rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and various Rh(I) complexes, are effective for the hydrosilylation of alkenes and alkynes. sigmaaldrich.com They can offer different selectivity profiles compared to platinum catalysts.

Palladium Complexes: Palladium catalysts are also known to promote hydrosilylation, although they are sometimes less active than their platinum or rhodium counterparts.

Copper Complexes: Research into copper-catalyzed hydrosilylation has gained traction as a low-cost alternative, though it is not as widely established as catalysis by precious metals.

Other Metals (Iron, Cobalt, Nickel): Significant progress has been made in using earth-abundant, first-row transition metals. Iron and cobalt complexes, often activated by a reducing agent, have shown high catalytic activity for the anti-Markovnikov hydrosilylation of alkenes. nih.gov Nickel catalysts, particularly with α-diimine ligands, are also highly active for the hydrosilylation of olefins with tertiary silanes. princeton.edu In one study, diethoxy(methyl)silane was used as a co-catalyst to enhance the yield of styrene (B11656) hydrosilylation with a cobalt-based system. nih.gov Another investigation into the kinetics of ketone hydrosilylation employed an iron catalyst with diethoxy(methyl)silane as the hydride source. amazonaws.com

The table below provides examples of catalyst systems used in hydrosilylation.

| Metal | Catalyst Example | Substrate | Key Features |

| Platinum | Karstedt's Catalyst [Pt₂(H₂C=CHSiMe₂OSiMe₂CH=CH₂)₃] | Alkenes, Alkynes | High activity, industrial standard. researchgate.netprinceton.edu |

| Rhodium | Wilkinson's Catalyst [RhCl(PPh₃)₃] | Alkenes, Alkynes | Can provide trans-selectivity for alkynes. sigmaaldrich.com |

| Iron | Iminopyridine-oxazoline/iron complexes | Ketones | Capable of asymmetric hydrosilylation. nih.gov |

| Cobalt | 2,6-bis(arylimino)-pyridine/CoCl₂ complex | Alkenes, Alkynes | High activity and selectivity. nih.gov |

| Nickel | α-diimine Nickel(II) carboxylates | Alkenes | High anti-Markovnikov selectivity. princeton.edu |

| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | Alkynes | Excellent α-regioselectivity and syn-stereoselectivity for thioalkynes. sigmaaldrich.comdntb.gov.ua |

Achieving high levels of stereochemical control (regio- and stereoselectivity) is a primary goal in modern hydrosilylation chemistry. The choice of catalyst and ligands is paramount in dictating the outcome of the reaction.

Regioselectivity refers to the orientation of the Si-H addition. In the hydrosilylation of terminal alkenes, addition can result in either the terminal (anti-Markovnikov) or the internal (Markovnikov) product. Most late transition metal catalysts, including those based on Pt, Co, and Ni, strongly favor the formation of the linear, anti-Markovnikov product. nih.govprinceton.edu For terminal alkynes, catalysts like [Cp*Ru(MeCN)₃]PF₆ can provide excellent regioselectivity for the α-vinylsilane over the β-vinylsilane. sigmaaldrich.com

Stereoselectivity concerns the spatial arrangement of the newly formed bonds. For internal alkynes, hydrosilylation can lead to either syn-addition (forming a Z-alkene) or anti-addition (forming an E-alkene). Ruthenium-based catalysts have been shown to provide exclusively Z-trisubstituted alkenes from the intermolecular hydrosilylation of internal alkynes. sigmaaldrich.com

Enantioselectivity is crucial when creating chiral centers. This is achieved by using chiral catalysts, typically a metal complex coordinated to chiral ligands. For example, iminopyridine-oxazoline/iron complexes have been successfully used for the asymmetric hydrosilylation of ketones, achieving high yields and enantiomeric excesses (ee) up to 93%. nih.gov This demonstrates that with proper catalyst design, hydrosilylation can be a powerful tool for stereocontrolled synthesis.

Mechanistic Studies of Hydrosilylation Pathways

The hydrosilylation of unsaturated bonds, such as in alkenes and alkynes, is a cornerstone of organosilicon chemistry. While extensive mechanistic studies have been conducted on various hydrosilanes, the pathways involving diethoxy(methyl)silane are understood to proceed through well-established catalytic cycles, primarily the Chalk-Harrod and modified Chalk-Harrod mechanisms. researchgate.netnih.gov These mechanisms are broadly accepted for platinum-catalyzed hydrosilylations, which are among the most common systems used in industrial applications. researchgate.net

The classical Chalk-Harrod mechanism involves several key steps nih.gov:

Oxidative Addition: The Si-H bond of diethoxy(methyl)silane adds to the low-valent metal catalyst (e.g., Pt(0)).

Olefin Coordination: The unsaturated substrate (alkene) coordinates to the resulting metal-silyl-hydride complex.

Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond. This step is often crucial for determining the regioselectivity of the addition. researchgate.net

Reductive Elimination: The final alkylsilane product is eliminated from the metal center, regenerating the active catalyst for the next cycle.

A variation, the "modified" Chalk-Harrod mechanism, posits that the reaction proceeds via the insertion of the alkene into the metal-silyl (M-Si) bond instead of the M-H bond. nih.gov Density functional theory (DFT) calculations for some catalytic systems have shown that this alternative pathway can be energetically more favorable. nih.gov

The regioselectivity of the hydrosilylation—whether it follows a Markovnikov or anti-Markovnikov addition pattern—is influenced by the catalyst, the substituents on the silicon atom, and the substrate. acs.org For terminal alkenes, anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon, is commonly observed. researchgate.net Kinetic studies and deuterium (B1214612) labeling experiments are critical tools used to unravel these mechanistic details, confirming, for instance, that reductive elimination can be the rate-determining step and that olefin isomerization can occur as a competing side reaction. researchgate.netgelest.com While many studies focus on catalysts like Karstedt's catalyst, the fundamental steps are considered applicable to the reactions of diethoxy(methyl)silane. researchgate.net

Reduction Chemistry and Applications of Diethoxy(methyl)silane

Diethoxy(methyl)silane is a versatile reducing agent, particularly valued for its application in the selective reduction of various organic functional groups. Its reactivity can be tuned by the choice of catalyst, allowing for high chemoselectivity.

Diethoxy(methyl)silane is effectively used in the hydrosilylation of carbonyl compounds, which, after hydrolysis, yields the corresponding alcohols. fishersci.ca A key advantage of using ethoxyhydrogenosilanes like diethoxy(methyl)silane is the high degree of chemoselectivity that can be achieved. Research has established a clear reactivity order for the reduction of carbonyl compounds, which proceeds as: aldehydes > ketones > esters. researchgate.net This hierarchy allows for the selective reduction of one carbonyl group in the presence of a less reactive one. For example, an aldehyde can be reduced while leaving a ketone untouched, and a ketone group within a keto-ester can be selectively reduced to the corresponding alcohol. researchgate.net

This selectivity is attributed to a combination of factors, including the inherent reactivity of the silane, the nature of the catalyst (often alkali metal fluorides like KF or CsF), and the reaction temperature. researchgate.net Importantly, this reduction system is tolerant of many other functional groups. Groups such as chlorides, amides, anhydrides, nitro groups, and carbon-carbon double bonds are typically not reduced under these conditions, enabling the targeted reduction of carbonyls in complex, multifunctional molecules. researchgate.net Diethoxy(methyl)silane has also been employed as the reducing agent in the conjugate reduction of α,β-unsaturated aldehydes, catalyzed by rhodium(bisoxazolinylphenyl) complexes. organic-chemistry.org

The development of asymmetric reduction methods is crucial for the synthesis of chiral molecules, particularly optically active alcohols, which are vital intermediates in the pharmaceutical industry. nih.gov Diethoxy(methyl)silane has been successfully employed as a hydride source in several catalytic asymmetric reduction systems.

One notable application is the asymmetric reduction of ketones and β-keto esters using a catalytic system composed of a chiral azolium salt and an iridium complex ([Ir(cod)₂]BF₄) in the presence of a base. doaj.org In this process, pre-mixing the catalyst components with diethoxy(methyl)silane was found to be essential for achieving high efficiency, affording the desired optically active alcohols with high yields and enantioselectivity. doaj.org

Copper-hydride (CuH) catalysis with chiral ligands has also emerged as a powerful tool for asymmetric reductions. Diethoxy(methyl)silane is used in the highly enantio- and regioselective copper-catalyzed hydroamination of alkenes with hydroxylamine (B1172632) esters, producing a wide variety of α-branched chiral amines. organic-chemistry.org Similarly, chiral rhodium-bis(oxazolinyl)phenyl complexes utilize diethoxy(methyl)silane for the conjugate hydrosilylation of 3,3-diarylacrylate derivatives, yielding optically active 3,3-diarylpropanoate products with high enantiomeric excess (ee). organic-chemistry.org

The mechanism of carbonyl reduction by hydrosilanes, including diethoxy(methyl)silane, generally involves the transfer of a hydride (H⁻) from the silicon atom to the electrophilic carbonyl carbon. youtube.comwikipedia.org The specific pathway, however, is highly dependent on the catalyst and reaction conditions.

In reductions catalyzed by transition metals (e.g., rhodium, iridium), the mechanism often involves the formation of a metal hydride intermediate, which then acts as the active reducing agent. wikipedia.org Alternatively, the metal can function as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity and facilitate the nucleophilic attack by the silane's hydride. wikipedia.org

For base-catalyzed reductions, mechanistic studies suggest that the addition of a base (e.g., KOtBu) to the silane leads to the formation of hypervalent silicate (B1173343) species. nih.gov These silicates are more potent hydride donors and are considered the active reducing agents in the catalytic cycle. nih.gov In enzyme-catalyzed systems, such as those using carbonic anhydrase, mechanistic evidence points to the formation of a protein-bound, mononuclear zinc hydride complex. This abiotic intermediate is responsible for the enantioselective hydride transfer to the ketone substrate, and the resulting enantioselectivity is independent of the specific silane used, indicating the zinc hydride is the key intermediate. nih.gov

Dehydrocoupling Reaction Studies with Diethoxy(methyl)silane

Dehydrocoupling is a chemical reaction that forms a new bond between two moieties with the concomitant elimination of hydrogen gas (H₂). The reaction between the Si-H bond of a hydrosilane and an N-H or O-H bond is a powerful, atom-economical method for creating Si-N and Si-O bonds, respectively. pbworks.com These reactions are typically mediated by a catalyst.

Various catalytic systems have been developed for the dehydrocoupling of silanes with alcohols and amines. Inexpensive bases like sodium hydroxide (NaOH) have been shown to effectively catalyze the cross-dehydrogenative coupling of alcohols and hydrosilanes to generate silyl (B83357) ethers under mild conditions. organic-chemistry.org This method is advantageous as it avoids the production of stoichiometric salt byproducts. organic-chemistry.org Catalysts based on heavier alkaline earth metals and aluminum amides have also been reported for the dehydrocoupling of amines with silanes. cam.ac.ukresearchgate.net The mechanism for these reactions is proposed to involve a sequence of metathesis steps at the metal center. researchgate.net For instance, with an aluminum amide catalyst, the proposed mechanism may involve the silane in the deprotonation of the amine, possibly via a hypervalent silicon hydride intermediate. cam.ac.uk While these studies often use model silanes like phenylsilane, diethoxy(methyl)silane is a suitable substrate for such transformations.

Functionalization and Derivatization Strategies of Diethoxy(methyl)silane

Beyond its roles in hydrosilylation and reduction, diethoxy(methyl)silane serves as a versatile precursor for the synthesis of more complex organosilicon compounds and materials through various functionalization strategies.

One significant application is in sol-gel chemistry. Diethoxy(methyl)silane can undergo hydrolysis and condensation reactions, either alone or with other alkoxysilanes like tetraethoxysilane (TEOS). unm.edu In these processes, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols then condense with each other or with other silanols to form a network of siloxane (Si-O-Si) bonds, which is the foundation of many silicone-based materials. unm.edunih.gov This co-condensation strategy is used to create hybrid organic-inorganic materials with tailored properties. semanticscholar.org

The Si-H bond in diethoxy(methyl)silane is also a site for derivatization. For instance, it can react with phthalimide (B116566) to prepare N,N'-methylsilanediyl-bis-phthalimide. fishersci.ca This demonstrates the utility of the Si-H group as a reactive handle for introducing silicon-containing moieties into organic molecules. Such strategies are fundamental to creating a diverse range of organosilicon compounds with specific functionalities for applications in materials science and synthetic chemistry. fishersci.caethz.ch

Polymerization and Cross Linking Research with Diethoxy Methyl Silane Derived Systems

Polycondensation Dynamics and Products

The hydrolytic polycondensation of diethoxy(methyl)silane is a key process for the synthesis of polymethylhydrosiloxanes (PMHS), which are valued for their Si-H bonds that allow for subsequent chemical modifications. A primary challenge in this synthesis is preserving these reactive hydrosilyl groups, as side reactions can lead to their loss and disrupt the desired polymer chain architecture. researchgate.net

The polycondensation of diethoxy(methyl)silane proceeds through the hydrolysis of its ethoxy groups to form reactive silanol (B1196071) intermediates, which then condense to form siloxane (Si-O-Si) bonds. Depending on the reaction conditions, this process can be controlled to produce polysiloxanes with varying architectures. researchgate.net The synthesis can be tailored to yield predominantly linear polymers, which is often a goal for creating specific polymer matrices. researchgate.net However, the bifunctional nature of the monomer also allows for the formation of branched structures. The ultimate structure—whether linear, cyclic, or branched—is influenced by factors such as the reaction medium and the method of reagent introduction. researchgate.net

The main objective in these syntheses is often to produce a polyorganosiloxane matrix with a high and controlled content of hydride groups and minimal defective units. researchgate.net The presence of these Si-H bonds makes the resulting polymers useful as hydrophobizing agents, components for cold-curing silicone rubbers, and as polyfunctional matrices for creating polymers with specific, given structures. researchgate.net

Pressure and catalytic conditions have a significant impact on the hydrolytic polycondensation of diethoxy(methyl)silane. Research has demonstrated that the process can be carried out in water under pressure, eliminating the need for organic solvents. researchgate.net This method has been investigated under both non-catalytic conditions and in the presence of carbonic acid. researchgate.net

In both scenarios, the reaction proceeds with 100% conversion of the diethoxy(methyl)silane monomer while fully preserving the crucial hydrosilyl (Si-H) groups. researchgate.net This indicates that conducting the polycondensation under pressure is a highly efficient method for producing polymethylhydrosiloxanes. researchgate.net By carefully controlling these conditions, it is possible to selectively synthesize linear products. researchgate.net The use of an "active medium," such as an excess of acetic acid, which can act as a reactant, catalyst, and solvent, is another approach to control the selectivity of the process and synthesize a wide range of polysiloxane structures. researchgate.netmdpi.com

interactive_table {"columns": [{"label": "Condition", "type": "string"}, {"label": "Monomer Conversion", "type": "string"}, {"label": "Preservation of Hydrosilyl Groups", "type": "string"}, {"label": "Key Outcome", "type": "string"}], "data": [["Non-catalytic (in water under pressure)", "100%", "Complete", "Formation of methylsiloxane polymers with preserved Si-H groups. researchgate.net"], ["Carbonic Acid Catalyst (in water under pressure)", "100%", "Complete", "Formation of methylsiloxane polymers with preserved Si-H groups; conditions for selective linear product formation found. researchgate.net"]], "options": {"title": "Table 1: Effect of Conditions on Diethoxy(methyl)silane Polycondensation researchgate.net"}}

Diethoxy(methyl)silane as a Cross-linking Agent

Diethoxy(methyl)silane functions as a bifunctional cross-linking agent. Its two ethoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation reactions with hydroxyl groups on polymer backbones or with other silanol groups to form stable siloxane (Si-O-Si) bridges, effectively linking polymer chains together. nih.govresearchgate.net

In various polymer systems, diethoxy(methyl)silane is used to create three-dimensional networks that define the material's properties.

Hydrogels: In hydrogel formation, a cross-linking agent is a fundamental component, along with a monomer and an initiator. rsdjournal.org The cross-linker connects the polymer chains, creating the network structure that can absorb and retain large amounts of water. sapub.org Silane (B1218182) coupling agents can be incorporated into the hydrogel precursor, where they form covalent bonds during the network's formation. nih.gov

Elastomers: For silicone elastomers, cross-linking is essential to convert soluble, linear, or branched polymers into a durable, elastic network. researchgate.net Condensation curing is a common method where a linear polymer functionalized with silanol groups is reacted with a multifunctional cross-linking agent containing hydrolyzable groups, such as an alkoxysilane. nih.gov This process is fundamental in the manufacturing of silicone rubber and adhesives. researchgate.net

Resins: Similarly, in silicone resins, cross-linking agents create a rigid, three-dimensional structure, providing thermal stability and mechanical strength. researchgate.net

The introduction of cross-links using an agent like diethoxy(methyl)silane has a profound and predictable effect on the properties of the final material. The extent of this effect is directly related to the cross-link density—the number of cross-links per unit volume. researchgate.net

Mechanical Properties: A higher cross-link density restricts the mobility of polymer chains. researchgate.net This leads to a significant increase in the material's stiffness and strength. Research on similar siloxane systems shows that as the content of the cross-linking agent increases, properties like tensile stress and elastic modulus can increase substantially. researchgate.net For example, in one study using a polymethoxysiloxane cross-linker, increasing its content from 15.1% to 41.6% by weight resulted in a twofold increase in tensile stress and a threefold increase in the elastic module. researchgate.net Conversely, increasing cross-link density typically leads to a decrease in properties like elongation at break. semanticscholar.org

Thermal Properties: By restricting the movement of polymer chains, cross-linking also enhances thermal stability. researchgate.net A higher cross-link density generally leads to an increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netsemanticscholar.org

interactive_table {"columns": [{"label": "Property", "type": "string"}, {"label": "Impact of Increased Cross-link Density", "type": "string"}, {"label": "Reason", "type": "string"}], "data": [["Tensile Strength & Elastic Modulus", "Increases", "Reduced polymer chain mobility leads to a more rigid material. [3, 17]"], ["Elongation at Break", "Decreases", "The network becomes less flexible and more resistant to stretching. nih.gov"], ["Glass Transition Temperature (Tg)", "Increases", "More thermal energy is required to induce movement in the restricted polymer chains. [3, 8]"], ["Solvent Swelling", "Decreases", "A tighter network structure physically constrains the absorption of solvent molecules."]], "options": {"title": "Table 2: General Impact of Cross-linking on Polymer Properties [3, 8, 17]"}}

Mechanistic Understanding of Polymerization and Cross-linking Phenomena

The mechanism by which diethoxy(methyl)silane participates in polymerization and cross-linking is a two-step process involving hydrolysis followed by condensation. reddit.com

Hydrolysis: The process begins with the hydrolysis of the ethoxy (Si-O-CH₂CH₃) groups on the diethoxy(methyl)silane molecule. In the presence of water, these groups are cleaved, forming reactive silanol (Si-OH) groups and releasing ethanol (B145695) as a byproduct. reddit.com This initial step is often catalyzed by acidic or basic conditions and is crucial for activating the silane for subsequent reactions. researchgate.net

Si(CH₃)(H)(OCH₂CH₃)₂ + 2H₂O → Si(CH₃)(H)(OH)₂ + 2CH₃CH₂OH

Condensation: Once the silanol groups are formed, they undergo condensation. A silanol group can react with another silanol group or with a hydroxyl (-OH) group present on another polymer chain. nih.gov This reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a water molecule. nih.gov It is this formation of siloxane bridges that links the individual polymer chains together, building the three-dimensional network characteristic of cross-linked materials like hydrogels and elastomers. nih.govrsdjournal.org

This condensation chemistry is the fundamental mechanism for forming the cross-linked siloxane network, transforming linear or branched polymers into a cohesive, functional material. nih.gov

Surface Science and Interfacial Engineering Via Diethoxy Methyl Silane Chemistry

Diethoxy(methyl)silane as a Silane (B1218182) Coupling Agent in Advanced Composites

Silane coupling agents, including diethoxy(methyl)silane, are bifunctional molecules that chemically unify dissimilar materials. nih.govresearchgate.net The adhesion enhancement process at heterogeneous interfaces (e.g., between glass fibers and a polymer matrix) follows a well-defined chemical mechanism.

The fundamental mechanism involves a two-step process:

Hydrolysis: The diethoxy groups on the silane molecule react with water to form reactive silanol (B1196071) (Si-OH) groups. This reaction is often catalyzed by acids or bases. researchgate.netmdpi.com

Condensation: These newly formed silanol groups then react with hydroxyl (-OH) groups present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides. mdpi.comatomfair.com This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the silane molecule onto the inorganic surface. nist.govmdpi.com

Once anchored to the inorganic surface, the non-hydrolyzable methyl group of diethoxy(methyl)silane is oriented away from the substrate. This organic-functional portion of the molecule then interacts with the polymer matrix. This interaction improves the wetting of the filler by the polymer and creates a strong bond across the interface, which can be covalent or based on physical interactions like van der Waals forces and chain entanglement. nih.gov

Table 1: Mechanism of Adhesion via Diethoxy(methyl)silane

| Step | Reactants | Products | Bond Type Formed |

|---|---|---|---|

| Hydrolysis | Diethoxy(methyl)silane + Water | Methylsilanediol + Ethanol (B145695) | - |

| Condensation | Methylsilanediol + Substrate-OH | Siloxane (Substrate-O-Si) | Covalent |

| Interfacial Bonding | Silane-coated Substrate + Polymer Matrix | Composite Material | Physical/Chemical |

The primary role of the interface in a composite material is to transfer stress from the flexible polymer matrix to the high-strength reinforcing filler. nist.gov Without effective bonding, the interface can become a point of failure under load. Diethoxy(methyl)silane enhances interfacial bonding, which is critical for the mechanical integrity of composites. mdpi.com

When diethoxy(methyl)silane is applied, it forms a durable link between the filler and the matrix. mdpi.com The covalent siloxane bonds created at the filler surface are robust and resistant to environmental degradation. nist.gov The methyl group provides a degree of compatibility with the organic matrix, reducing interfacial tension and promoting adhesion. This enhanced adhesion prevents issues like fiber pull-out and delamination, leading to significant improvements in the composite's mechanical properties, including tensile strength, flexural modulus, and impact resistance. researchgate.net

Research on similar dialkoxy silanes, such as dimethyl diethoxysilane, has shown that they can improve the fracture toughness of polymer composites by creating a less rigid siloxane network at the interface compared to trialkoxy silanes. researchgate.net This suggests that the specific structure of diethoxy(methyl)silane can be tailored to achieve desired mechanical outcomes in the final composite material.

Surface Modification Methodologies Utilizing Diethoxy(methyl)silane Derivatives

Beyond its use in bulk composites, diethoxy(methyl)silane and its derivatives are employed to precisely engineer the surface properties of various materials. This modification can alter characteristics such as wettability, adhesion, and chemical reactivity for a wide range of applications.

The surfaces of inorganic materials like glass, ceramics, and many metals are typically rich in hydroxyl groups, making them ideal candidates for modification with silanes. nih.govnih.gov The process of silanization involves applying a solution of diethoxy(methyl)silane to the substrate, where it undergoes the same hydrolysis and condensation reactions described previously. nih.govdiva-portal.org

This surface treatment can impart a variety of properties. For example, treating a hydrophilic glass surface with diethoxy(methyl)silane will result in a surface layer of molecules with their methyl groups oriented outwards. This creates a more hydrophobic, water-repellent surface. Such modifications are crucial in applications ranging from self-cleaning glass to preventing corrosion on metal surfaces. In dentistry, silane treatments are essential for bonding silica-based ceramic restorations to resin cements. nih.govnih.gov

The principles of surface modification with diethoxy(methyl)silane extend to the nanoscale, where it is used to functionalize nanoparticles. atomfair.com Nanoparticles like silica, titania (TiO₂), and zeolites possess high surface areas covered with hydroxyl groups, making them highly reactive towards silanes. atomfair.comnih.gov

Functionalizing nanoparticles is critical for several reasons:

Improved Dispersion: Unmodified nanoparticles tend to agglomerate in polymer matrices due to their high surface energy. A surface layer of diethoxy(methyl)silane can reduce this energy, preventing agglomeration and ensuring a uniform dispersion, which is key to realizing the enhanced properties of nanocomposites. nih.gov

Tailored Surface Chemistry: The silane layer can be used to control the surface chemistry of the nanoparticles. cnr.itresearchgate.net While diethoxy(methyl)silane itself provides a simple methyl-terminated surface, derivatives can introduce a vast array of functional groups (e.g., amino, epoxy, thiol) for further reactions or specific interactions. atomfair.comresearchgate.net

Enhanced Interfacial Adhesion: Similar to micro-composites, a silane layer on nanoparticles improves the interfacial bonding with a surrounding polymer matrix, leading to superior mechanical performance in nanocomposites. atomfair.com

Table 2: Research Findings on Nanoparticle Functionalization with Silanes

| Nanoparticle | Silane Used | Purpose of Functionalization | Outcome |

|---|---|---|---|

| Silica (SiO₂) Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Introduce amine groups for bioconjugation. atomfair.com | Enables covalent attachment of biomolecules. atomfair.com |

| Silica (SiO₂) Nanoparticles | (3-mercaptopropyl)trimethoxysilane (MPTMS) | Introduce thiol groups for nanocomposites. researchgate.net | Enhances dispersion and bonding in rubber matrices. researchgate.net |

| Mesoporous Silica (MSN) | Mixed thiol/amine silanes | Control drug loading and release. researchgate.net | Surface chemistry significantly affects drug crystallization and release kinetics. researchgate.net |

Diethoxy(methyl)silane is particularly suited for creating highly organized, thin films on surfaces, known as self-assembled monolayers (SAMs). rsc.orgrsc.org SAMs are formed by the spontaneous organization of molecules from a solution or vapor phase onto a substrate. rsc.orgresearchgate.net

The formation of a diethoxy(methyl)silane monolayer on a hydroxylated surface involves the silane molecules covalently bonding to the substrate via siloxane linkages. mpg.de The key distinction for a dialkoxy silane like diethoxy(methyl)silane, compared to more common trialkoxy silanes, is its tendency to form more linear, less cross-linked structures. This reduced lateral polymerization can be advantageous for creating well-defined and reproducible monolayers. nih.gov These ordered layers allow for precise control over surface properties at the molecular level, which is critical for applications in electronics, sensors, and nanotechnology. rsc.orgrsc.org

Tuning of Surface Properties (e.g., Hydrophilicity/Hydrophobicity, Reactivity)

Diethoxy(methyl)silane serves as a versatile precursor in surface science for the fine-tuning of interfacial properties, primarily hydrophilicity, hydrophobicity, and reactivity. dakenchem.comgelest.com The ability to controllably alter these characteristics stems from the dual functionality of the molecule: the reactive ethoxy groups that anchor the molecule to a substrate and the methyl group that modifies the surface energy. dakenchem.comgelest.com

The inherent nature of the methyl group lends a hydrophobic character to surfaces modified with Diethoxy(methyl)silane. innospk.com When applied to a substrate, the non-polar methyl groups orient away from the surface, creating a low-energy interface that repels water. innospk.comswst.org This effect is utilized in the formulation of water-resistant and anti-corrosion coatings. dakenchem.cominnospk.com The resulting hydrophobicity is a direct consequence of the hydrocarbon-like organic substitution on the silicon atom. gelest.com In sol-gel processes, Diethoxy(methyl)silane can be co-condensed with other precursors like Methyltrimethoxysilane (B3422404) (MTMS) and Tetraethoxysilane (TEOS) to create hybrid coatings. mdpi.comresearchgate.net While Diethoxydimethylsilane (B1329274) (a related compound) has been shown to improve hydrophobic behavior when pre-condensed into a silicone oil, the direct addition of such di-alkoxy silanes into the sol-gel network can modulate the final properties of the coating. mdpi.com

Conversely, Diethoxy(methyl)silane can be employed as a foundational layer to impart hydrophilicity. This is achieved by using the silane-modified surface as a platform for grafting hydrophilic molecules. researcher.life For instance, a polysiloxane network formed from the condensation of Diethoxy(methyl)silane and Triethoxysilane can act as a scaffold. researcher.life The remaining reactive sites on this scaffold, such as Si-H bonds, can then be used to covalently attach hydrophilic, alkene-containing molecules like triethylene glycol monomethyl allyl ether (TEGMEA) or zwitterionic compounds. researcher.life This strategy has been successfully used to modify inherently hydrophobic polymer films, such as polylactide (PLA). The treatment significantly increases the wettability of the PLA surface, as demonstrated by a marked decrease in the water contact angle (WCA). researcher.life This approach not only enhances hydrophilicity but has also been shown to reduce protein adsorption and bacterial adhesion, which is significant for medical applications. researcher.life

The reactivity of surfaces coated with Diethoxy(methyl)silane is primarily governed by the unreacted functional groups from the silane layer or by the chemical nature of the organic group. The presence of the methyl group makes the surface relatively inert. However, when used in plasma-enhanced chemical vapor deposition (PECVD), Diethoxy(methyl)silane can form amorphous hydrogenated silicon oxycarbide (a-SiOC:H) films. researcher.life The properties and chemical structure of these films, ranging from polymer-like to a highly cross-linked C-Si-O network, can be tuned by adjusting deposition parameters like substrate temperature, which in turn influences the surface reactivity. researcher.life

Table 1: Effect of Surface Modification on Water Contact Angle (WCA)

| Surface Type | Treatment | Resulting Water Contact Angle (WCA) | Outcome | Reference |

| Polylactide (PLA) Film | Native (Untreated) | 80° | Hydrophobic | researcher.life |

| Polylactide (PLA) Film | Functionalized with TEGMEA via a polysiloxane platform | 38° | Hydrophilic | researcher.life |

| Polylactide (PLA) Film | Functionalized with ACB via a polysiloxane platform | 42° | Hydrophilic | researcher.life |

Fundamental Interfacial Phenomena and Interaction Mechanisms

The interaction of Diethoxy(methyl)silane with a substrate is a multi-step process rooted in sol-gel chemistry, leading to the formation of a durable, covalently bonded thin film. specificpolymers.com This mechanism is particularly effective on surfaces that possess hydroxyl (-OH) groups, such as glass, ceramics, and various metal oxides like aluminum oxide. specificpolymers.comresearchgate.net

The foundational steps of the interaction mechanism are hydrolysis and condensation. specificpolymers.com

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH2CH3) on the Diethoxy(methyl)silane molecule in the presence of water. This reaction cleaves the Si-O-C bonds and replaces the ethoxy groups with hydroxyl groups, forming reactive silanols (Si-OH). Ethanol is released as a byproduct. This step is crucial as it activates the silane molecule for bonding.

Condensation with Substrate: The newly formed silanol groups are highly reactive towards hydroxyl groups present on the substrate surface. They readily condense, forming stable, covalent siloxane bonds (Si-O-Substrate). researchgate.net This reaction anchors the silane molecule directly to the surface, ensuring strong adhesion. dakenchem.comspecificpolymers.com The quality and density of the resulting silane film are highly dependent on the population of hydroxyl groups on the substrate's surface. researchgate.net

Intermolecular Condensation: Following the initial anchoring to the surface, adjacent silanol molecules can condense with each other. This intermolecular reaction forms a cross-linked polysiloxane network (Si-O-Si) that is parallel to the substrate surface. researchgate.net This network provides mechanical stability and durability to the coating. The extent of this cross-linking influences the final properties of the film, such as its density and barrier properties. researcher.life

Advanced Materials Research and Engineering Applications of Diethoxy Methyl Silane

Innovations in Membrane Technologies and Separation Science

Engineering Membrane Performance through Diethoxy(methyl)silane Modification

Diethoxy(methyl)silane (DEMS) is utilized as a modifying agent to enhance the performance of various membranes, particularly in gas separation applications. The chemical modification of membrane surfaces with DEMS can alter their physical and chemical properties, leading to improved selectivity and permeability for specific gases.

One key application of DEMS is in the silylation of zeolite membranes to improve their efficiency in separating hydrogen (H₂) from other light gases. acs.org For instance, Boron-substituted ZSM-5 (B-ZSM-5) and SAPO-34 membranes have been modified using a catalytic cracking process involving methyldiethoxysilane, a related compound. acs.org In the case of B-ZSM-5 membranes, the silylation process reduces the effective pore diameter, which significantly boosts their selectivity for H₂. acs.org Research has shown that this modification can increase the H₂/CO₂ separation selectivity from 1.4 to 37 and the H₂/CH₄ separation selectivity from 1.6 to 33 at 473 K. acs.org However, this enhancement in selectivity is accompanied by a decrease in H₂ permeance by more than an order of magnitude. acs.org

Conversely, for SAPO-34 membranes, methyldiethoxysilane does not penetrate the zeolite pores. Instead, the silylation process appears to reduce the size of non-zeolite pores within the membrane structure. acs.org This targeted modification leads to an increase in the H₂/CH₄ separation selectivity from 35 to 59 and the CO₂/CH₄ separation selectivity from 73 to 110, without significantly affecting the permeance of smaller molecules like H₂, CO₂, and N₂. acs.org

The table below summarizes the impact of silylation with a DEMS-related compound on the performance of different zeolite membranes.

Table 1: Effect of Silylation on Zeolite Membrane Performance

| Membrane Type | Gas Pair | Selectivity Before Silylation | Selectivity After Silylation | Change in H₂ Permeance |

|---|---|---|---|---|

| B-ZSM-5 | H₂/CO₂ | 1.4 | 37 | Decreased >10x |

| B-ZSM-5 | H₂/CH₄ | 1.6 | 33 | Decreased >10x |

| SAPO-34 | H₂/CH₄ | 35 | 59 | No significant change |

| SAPO-34 | CO₂/CH₄ | 73 | 110 | No significant change |

Functional Materials and Nanotechnology Applications

Advanced Graphene-Based Composites (e.g., Aerogels)

Diethoxy(methyl)silane and its derivatives play a role in the development of advanced graphene-based composites, such as aerogels, by acting as crosslinking and hydrophobizing agents. acs.org The incorporation of silanes into the graphene oxide (GO) structure during the formation of aerogels enhances their mechanical properties and structural stability. acs.orgrsc.org

For example, in the creation of reinforced graphene composite aerogels, silanes like methyltrimethoxysilane (B3422404) (MTMS) are used to achieve superelasticity through the hydrolysis and polycondensation of the silane (B1218182) to form Si-O-Si bonds. acs.org This process promotes a high degree of cross-linking between the GO nanosheets, which facilitates stress transfer at the interfaces and results in rapid relaxation and enhancement upon compression. acs.org The covalent cross-linking of GO nanosheets with silanes contributes to the formation of a highly porous structure in the resulting reduced graphene oxide (rGO)-based aerogels. acs.org

In some formulations, 3-aminopropyl(diethoxy)methylsilane (APDEMS) has been identified as a superior agent for enhancing hydrophobicity and elasticity in aerogels compared to similar silanes like (3-aminopropyl)triethoxysilane. acs.org APDEMS can function as a crosslinker, a reducing agent, and a hydrophobizing agent simultaneously. acs.org The resulting aerogels exhibit a combination of desirable properties including high surface area, ultralow density, superhydrophobicity, and supercompressibility. acs.org

The table below outlines the roles of silanes in the formation of graphene-based aerogels and the resulting properties.

Table 2: Role of Silanes in Graphene-Based Aerogels

| Silane Type | Function | Resulting Aerogel Properties |

|---|---|---|

| Methyltrimethoxysilane (MTMS) | Cross-linking of GO nanosheets | Superelasticity, Highly porous structure |

| 3-aminopropyl(diethoxy)methylsilane (APDEMS) | Cross-linking, Reducing agent, Hydrophobizing agent | Enhanced hydrophobicity, Elasticity, High surface area, Ultralow density, Supercompressibility |

Porous Organosilica Particles for Biomedical Systems

Diethoxy(methyl)silane is a precursor in the synthesis of porous organosilica particles, which are of significant interest for biomedical applications due to their tunable properties and biocompatibility. nih.govnih.govrsc.org These particles can be engineered with specific pore sizes, surface functionalities, and morphologies, making them suitable for various uses in medicine. nih.govrsc.org

The synthesis of these materials often involves a sol-gel process where organosilane precursors, including those with methyl and diethoxy groups, undergo hydrolysis and condensation. mdpi.com The presence of the methyl group, a non-hydrolyzable organic functional group, directly incorporated into the silica (B1680970) framework imparts hydrophobic characteristics to the resulting material. mdpi.com This is in contrast to purely silica-based materials derived from precursors like tetraethoxysilane (TEOS).

By controlling the reaction conditions and the types of precursors used, it is possible to create porous hollow organosilica particles with a well-defined shell thickness. nih.gov For instance, a common method involves the use of a structure-directing agent, such as a surfactant, to form a porous shell around a template core, which is later removed. nih.gov The organic modification of the silica network can influence the final properties of the polymer, including its structure and porosity. mdpi.com

Synthesis of Semi-conductive Poly(imine)s

Diethoxy(methyl)silane derivatives are utilized in the synthesis of semi-conductive poly(imines), also known as polyazomethines, which are polymers containing an imine (-C=N-) linkage in their backbone. These materials are of interest for their electronic properties and thermal stability. researchgate.netcomu.edu.trresearchgate.net

A common synthetic route involves the condensation reaction of an amino-functionalized silane, such as 3-aminopropyl(diethoxy)methylsilane, with aldehyde compounds to form Schiff bases. researchgate.netcomu.edu.tr These Schiff bases can then be polymerized through oxidative polycondensation to yield poly(imines). researchgate.netcomu.edu.tr Alternatively, poly(imines) can be synthesized first and then grafted with the aminopropyl(diethoxy)methylsilane. researchgate.netcomu.edu.tr

The incorporation of the methyl silane group into the polymer structure can influence the final properties of the material. researchgate.net For example, the presence of polysiloxane linkages can be crucial for π-conjugated polymers, allowing for the adjustment of their electronic composition and properties through the side groups. researchgate.net Studies have shown that the electrical conductivity of these polymers can be tuned, and they can exhibit desirable thermal stability. researchgate.netcomu.edu.tr

The table below presents an example of a poly(imine) synthesized using a derivative of Diethoxy(methyl)silane and its resulting properties.

Table 3: Properties of a Poly(imine) Synthesized with 3-aminopropyl(diethoxy)methylsilane

| Property | Value/Observation |

|---|---|

| Synthesis Method | Oxidative polycondensation of a Schiff base formed from 3-aminopropyl(diethoxy)methylsilane and o-vanillin |

| Electrical Conductivity | The highest conductivity was obtained for this polymer in the study |

| Thermal Properties | Good thermal stability |

| Electronic Properties | The electronic composition and properties can be adjusted by the side group |

Biomedical Research Applications (e.g., Biosensing, Drug Delivery, Tissue Engineering)

Organosilica materials derived from precursors like Diethoxy(methyl)silane are finding increasing use in various biomedical research applications, including biosensing, drug delivery, and tissue engineering. nih.govmdpi.comtaylorfrancis.com The ability to tailor the physicochemical properties of these materials makes them highly versatile for these applications. nih.gov

In the field of biosensing, hybrid organosilicon materials are used to create biosensitive membranes. mdpi.com For example, a sol-gel matrix created from diethoxydimethylsilane (B1329274) (DEDMS) and tetraethoxysilane (TEOS) has been used to immobilize bacteria for a biochemical oxygen demand (BOD) biosensor. mdpi.com The use of DEDMS in the matrix was found to significantly increase the sensitivity and long-term stability of the biosensor compared to one based on methyltriethoxysilane (MTES). mdpi.com The DEDMS-based matrix forms a protective capsule around the microorganisms that does not hinder the exchange of substrates and waste products. mdpi.com

For drug delivery, mesoporous organosilica nanoparticles are being investigated as carriers due to their high surface area and tunable pore size, which allow for the loading and controlled release of therapeutic agents. nih.govrsc.org The surface of these nanoparticles can also be functionalized to target specific cells or tissues.

In tissue engineering, graphene-based aerogels, which can be synthesized with the aid of silanes, are being explored as scaffolds for cell growth and tissue regeneration. nih.gov These scaffolds can provide a three-dimensional environment that mimics the extracellular matrix, supporting cell adhesion, proliferation, and differentiation. nih.gov

Diethoxy(methyl)silane in Preceramic Material Development

Diethoxy(methyl)silane and related organosilicon compounds are utilized as precursors in the development of preceramic polymers. researchgate.netnih.gov These polymers can be shaped into complex geometries and then pyrolyzed to form ceramic materials, a process known as polymer-derived ceramics (PDCs). nih.gov This method offers an alternative to traditional ceramic processing techniques, enabling the fabrication of ceramic components with intricate designs. researchgate.netnih.gov

The properties of the final ceramic material are influenced by the chemical structure of the preceramic polymer. researchgate.net The inclusion of silicon, carbon, and oxygen in the polymer backbone, as would be the case with polymers derived from Diethoxy(methyl)silane, can lead to the formation of silicon oxycarbide (SiOC) upon pyrolysis. researchgate.net

For these polymers to be suitable for advanced manufacturing techniques like additive manufacturing, they must possess specific properties, such as the ability to be crosslinked to maintain their shape during the high-temperature pyrolysis process. nih.gov The crosslinking can be achieved through various methods, including thermal curing or UV radiation if the polymer contains photosensitive functional groups. nih.gov

Research into preceramic polymer formulations for additive manufacturing has explored various organosilicon precursors. researchgate.net For example, a mixture of an allyl hydrido polycarbosilane with a reactive ester has shown promising results, including good photo-curing properties and the ability to transform into a silicon carbide phase. researchgate.net The viscosity of the preceramic polymer is also a critical factor for techniques like vat photopolymerization. researchgate.net

The table below provides an overview of the role of organosilicon precursors in the development of preceramic materials.

Table 4: Organosilicon Precursors in Preceramic Material Development

| Precursor Type | Key Properties for Additive Manufacturing | Resulting Ceramic Phase (Example) |

|---|---|---|

| Allyl hydrido polycarbosilane / reactive ester mixture | Good photo-curing properties, Low viscosity | Silicon Carbide (SiC) |

| Polydimethylsiloxane | High onset decomposition temperature | Silicon Oxycarbide (SiOC) |

Adsorption Studies for Metal Recovery (e.g., Platinum)researchgate.net

The recovery of precious metals from aqueous solutions is a significant area of research, driven by economic and environmental factors. Diethoxy(methyl)silane, particularly in its functionalized forms, has been investigated as a component in adsorbent materials for the recovery of platinum. Scientific studies have focused on modifying substrates with silane compounds to enhance their affinity for specific metal ions.

Detailed Research Findings

Research has demonstrated the efficacy of using bentonite (B74815) and zeolite, cost-effective and naturally occurring minerals, as support materials for silane-based functionalization. tandfonline.comproquest.com In these studies, the surface of the mineral is modified with 3-aminopropyl(diethoxy)methylsilane (APDEMS). tandfonline.comproquest.com This modification introduces amine functional groups onto the substrate surface, which have a high affinity for platinum(IV) ions in aqueous solutions. tandfonline.comproquest.com

The adsorption process is typically conducted in a batch mode to evaluate various parameters that influence the efficiency of platinum recovery. tandfonline.comproquest.com These parameters include the pH of the solution, the dosage of the adsorbent material, the initial concentration of platinum ions, and the contact time between the adsorbent and the solution. tandfonline.comproquest.com

Kinetic and isotherm models are applied to the experimental data to elucidate the mechanism of adsorption. tandfonline.comproquest.com The data from studies using APDEMS-functionalized bentonite suggest that the adsorption process follows the Langmuir isotherm model, which implies a monolayer coverage of platinum ions onto the adsorbent surface. tandfonline.comproquest.com Furthermore, the pseudo-second-order kinetic model was found to be applicable, indicating that the rate-limiting step of the process is chemisorption, a chemical reaction between the platinum ions and the functionalized surface. tandfonline.comproquest.com

The findings indicate that APDEMS-functionalized bentonite is a potential adsorbent for the recovery of platinum from industrial effluents, such as those from the mining industry. tandfonline.comproquest.com The presence of other ions in the solution was found to have a synergistic effect, increasing the adsorption of platinum by over 5%. tandfonline.comproquest.com The adsorbent also showed enhanced adsorption for other precious metals, including palladium(II), iridium(III), rhodium(III), osmium(III), and ruthenium(III). tandfonline.comproquest.com

Studies with APDEMS-functionalized zeolite also showed significant adsorption capacity for platinum(IV) ions. The adsorption was highly dependent on the pH of the solution, with a significant decrease in capacity at pH levels greater than 2. Column experiments using the functionalized zeolite demonstrated that a higher bed depth increased the breakthrough and exhaustion times, and the adsorption capacity for platinum increased with a greater bed height and initial concentration.

The following interactive data table summarizes the key findings from adsorption studies using 3-aminopropyl(diethoxy)methylsilane functionalized substrates for platinum recovery.

Interactive Data Table: Adsorption of Platinum(IV) using APDEMS-Functionalized Substrates

| Adsorbent | Parameter | Optimal Condition/Value | Key Finding | Reference |

| APDEMS-Functionalized Bentonite | Adsorbent Dosage | 10 g/L | >85% recovery of Pt(IV) | tandfonline.comproquest.com |

| APDEMS-Functionalized Bentonite | pH | 2 | >85% recovery of Pt(IV) | tandfonline.comproquest.com |

| APDEMS-Functionalized Bentonite | Contact Time | 90 minutes | >85% recovery of Pt(IV) | tandfonline.comproquest.com |

| APDEMS-Functionalized Bentonite | Adsorption Model | Langmuir Isotherm | Monolayer coverage | tandfonline.comproquest.com |

| APDEMS-Functionalized Bentonite | Kinetic Model | Pseudo-second-order | Chemisorption is the rate-limiting step | tandfonline.comproquest.com |

| APDEMS-Functionalized Zeolite | Adsorbent Dosage | 100 mg | Significant adsorption capacity | |

| APDEMS-Functionalized Zeolite | pH | 2 | Significant adsorption capacity | |

| APDEMS-Functionalized Zeolite | Contact Time | 180 minutes | Significant adsorption capacity |

Theoretical and Computational Approaches to Diethoxy Methyl Silane Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate details of reaction mechanisms involving diethoxy(methyl)silane. These calculations can map out potential energy surfaces, identify transition states, and determine reaction kinetics, providing a step-by-step understanding of how chemical transformations occur. nih.gov

A key area where these calculations have been applied is in the study of the hydrolysis of alkoxysilanes, a fundamental process in sol-gel chemistry and materials science. While specific studies on diethoxy(methyl)silane are not abundant in the literature, research on analogous compounds like tetraethoxysilane (TEOS) and tetramethoxysilane offers valuable insights. For instance, quantum chemical calculations using the Hartree-Fock (HF) method and Density Functional Theory (DFT) have been employed to investigate the thermodynamics of the multi-step hydrolysis of these molecules. rjpbcs.comawi.deresearchgate.net

One study revealed that the thermal effect of the hydrolysis of alkoxysilanes is dependent on the nature of the alkyl substituent. rjpbcs.com For methoxysilanes, all stages of hydrolysis were found to be exothermic, with an energy gain of approximately 1 kcal/mol, suggesting a thermodynamically favorable process. rjpbcs.com In contrast, for ethoxysilanes like TEOS, the hydrolysis stages were found to be endothermic. rjpbcs.com These findings suggest that the hydrolysis of diethoxy(methyl)silane would also likely be an endothermic process.

Furthermore, the influence of protonation on the reaction mechanism has been investigated. rjpbcs.com Calculations have shown that the presence of a proton, acting as a catalyst, can significantly affect the enthalpy of the hydrolysis stages. rjpbcs.com For TEOS, protonation of the ether oxygen or hydroxyl group was found to make the hydrolysis stages even more endothermic. rjpbcs.com Semi-empirical PM6 calculations have also suggested that a proton can facilitate the interaction between a water molecule and the silicon atom, explaining the catalytic effect of acids in the hydrolysis of TEOS. rjpbcs.com

A quantum molecular dynamics simulation study on the initial hydrolysis step of tetramethoxysilane (Si(OCH3)4) has provided further mechanistic details. scispace.com This study indicated that the hydrolysis proceeds via a flank-side attack mechanism, leading to the formation of a pentacoordinate silicon intermediate. scispace.com The presence of an acid or base catalyst was shown to promote the rapid formation of the Si-OH bond. scispace.com

Table 1: Calculated Enthalpy of Hydrolysis Stages for a Similar Alkoxysilane (Tetramethoxysilane)

| Hydrolysis Stage | Reaction Enthalpy (kcal/mol) |

| Stage 1 | ~1 |

| Stage 2 | ~1 |

| Stage 3 | ~1 |

| Stage 4 | ~1 |

| Note: Data adapted from a study on tetramethoxysilane, a similar alkoxysilane compound. The study indicated that all stages of hydrolysis are exothermic with an energy gain of the order of 1 kcal/mol. rjpbcs.com |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. cmu.eduarxiv.orgresearchgate.net By calculating the electron density, DFT can provide valuable information about molecular orbitals, charge distribution, and reactivity indices, which helps in understanding and predicting the chemical behavior of diethoxy(methyl)silane.

DFT studies on related organosilicon compounds have provided insights into their reactivity. For example, a theoretical study on the reactions of different methyltriethoxysilane hydrolysis products with cellulose utilized DFT to analyze the reaction activity centers. ncsu.edu The study employed frontier orbital theory and the Fukui function to identify the most reactive sites on the silane (B1218182) molecules in an ethanol (B145695) solution. ncsu.edu Such analyses are crucial for understanding how diethoxy(methyl)silane interacts with surfaces and other molecules, which is important for its application in surface modification and as a coupling agent.